REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[CH:10]1[CH:15]=[C:14]2[CH:16]=C[CH:18]=[C:19](C([O-])=O)[C:13]2=[CH:12][CH:11]=1.[K+]>O>[CH:11]1[CH:12]=[C:13]2[C:14]([CH:16]=[C:2]([C:1]([O-:4])=[O:3])[CH:18]=[CH:19]2)=[CH:15][CH:10]=1.[CH:11]1[CH:12]=[C:13]2[C:14]([CH:16]=[C:7]([C:6]([O-:9])=[O:8])[CH:18]=[CH:19]2)=[CH:15][CH:10]=1.[Pb+2:5] |f:0.1.2,3.4,6.7.8|
|
Name
|
stannous chloride
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
beaker equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
a double decomposition reaction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated under a reduced pressure of 10 mm Hg
|
Type
|
DISTILLATION
|
Details
|
to distill off the toluene whereby stannous
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Pb+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |